(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid
CAS No.:
Cat. No.: VC16681407
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13NO3 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | (4R,5S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m1/s1 |
| Standard InChI Key | BPBOFBFRBITMMR-KGLIPLIRSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 4,5-dihydrooxazole (oxazoline) core, a partially saturated oxazole variant. Key structural elements include:
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Stereochemistry: The (4R,5S) configuration ensures spatial arrangement critical for biological interactions.
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Substituents: Two phenyl groups at positions 2 and 4, and a carboxylic acid (-COOH) at position 5 .
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Heterocyclic Ring: The oxazoline ring (C₃H₅NO) provides rigidity and electronic diversity, influencing reactivity .
Table 1: Key Molecular Data
| Property | Value (Source) | Value (Source ) |
|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₃ | C₁₆H₁₃NO₃ |
| Molecular Weight (g/mol) | 285.29 | 267.28 |
| CAS Registry Number | 849831-77-2 | 849831-77-2 |
Physicochemical Properties
Stability and Reactivity
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Acid-Base Behavior: The carboxylic acid group (pKa ~2–3) enables salt formation under basic conditions, enhancing solubility .
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Thermal Stability: Decomposition above 200°C is typical for oxazoline derivatives, though specific data for this compound are lacking.
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Stereochemical Influence: The (4R,5S) configuration reduces ring strain compared to alternative stereoisomers, improving stability.
Spectroscopic Characterization
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NMR: H NMR would show signals for phenyl protons (δ 7.2–7.5 ppm), oxazoline ring protons (δ 4.0–5.5 ppm), and carboxylic acid protons (δ 10–12 ppm).
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Mass Spectrometry: Expected molecular ion peaks at m/z 285.29 (C₁₆H₁₅NO₃) or 267.28 (C₁₆H₁₃NO₃), depending on hydration .
Applications in Medicinal Chemistry
Role in Paclitaxel Synthesis
Paclitaxel, a microtubule-stabilizing chemotherapeutic, incorporates a complex side chain critical for activity. (4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid serves as a precursor to this side chain, contributing to:
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Enhanced Solubility: The carboxylic acid group facilitates formulation modifications.
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Target Binding: Stereochemistry aligns with tubulin’s hydrophobic binding pocket, improving affinity.
Challenges and Future Directions
Synthetic Optimization
Current methods yield moderate quantities, necessitating:
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Catalytic Asymmetric Synthesis: To improve enantiomeric excess (ee) and reduce waste.
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Continuous Flow Systems: For scalable production, as suggested by .
Biological Evaluation
Despite its role in paclitaxel synthesis, the compound’s standalone bioactivity remains unexplored. Future studies should assess:
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Cytotoxicity: Against cancer cell lines.
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Enzymatic Interactions: With targets like cyclooxygenase or histone deacetylases.
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